4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid - 959539-83-4

4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Catalog Number: EVT-3114061
CAS Number: 959539-83-4
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description:

A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents in a concentration-dependent manner. [] A-867744 increases the potency, Hill slope, and maximal efficacy of acetylcholine, leading to prolonged activation of α7 nAChRs. []

Relevance:

Although structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, A-867744 shares a focus on modulating the activity of nAChRs, specifically the α7 subtype. [] This highlights the significance of targeting nAChRs for potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease. []

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description:

PHTPP acts as a selective antagonist of the estrogen receptor β (ERβ). [] Studies demonstrate that administering PHTPP directly into the rostral anterior cingulate cortex (rACC) can effectively block pain-related aversion in rodent models. [] This suggests a potential role for ERβ in mediating the affective components of pain perception. []

Relevance:

While structurally dissimilar to 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, PHTPP's role as an ERβ antagonist highlights the importance of understanding receptor subtype-specific effects within a given family of receptors. [] Similar to how ERα, ERβ, and GPR30 exhibit distinct roles in pain and vascular function, [, ] subtle structural variations within the chemical scaffold of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid could lead to diverse interactions with its target and distinct biological outcomes.

Compound Description:

G15 is an antagonist of the G protein-coupled estrogen receptor 1 (GPER1, also known as GPR30). [] Similar to PHTPP, administration of G15 into the rACC was shown to inhibit pain-related aversion in rodents. [] This suggests that both ERβ and GPER1 may contribute to pain-related aversion, highlighting the complex interplay of different estrogen receptors in pain perception. []

Relevance:

G15, while structurally different from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, emphasizes the importance of considering diverse receptor targets within related signaling pathways. [] This underscores the need to investigate potential off-target effects and receptor subtype selectivity when characterizing the pharmacological profile of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid.

1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (MPP)

Compound Description:

MPP is an antagonist selective for the estrogen receptor α (ERα). [] Unlike ERβ and GPER1 antagonists, MPP did not demonstrate significant effects on pain-related aversion in rats when administered into the rACC. [] This finding suggests that, within the rACC, ERα may not play as a prominent role in modulating pain-related aversion as ERβ and GPER1. []

Relevance:

The contrasting effects observed between MPP (ERα antagonist) and compounds like PHTPP (ERβ antagonist) and G15 (GPER1 antagonist) emphasize the importance of receptor subtype specificity when targeting a specific biological response. [] While structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, this finding emphasizes the need for a thorough understanding of the target receptor's specific subtype and its downstream signaling pathways to achieve desired therapeutic outcomes.

2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)

Compound Description:

DPN is an agonist that selectively activates ERβ. [] When directly administered into the rACC, DPN was found to induce conditioned place avoidance in rodents, mimicking a pain-related aversion response. [] This finding further supports the involvement of ERβ in mediating the affective components of pain and suggests a potential for developing ERβ-targeted analgesics. []

Relevance:

Though structurally different from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, DPN's ability to induce a behavioral response similar to pain aversion highlights the potential for compounds targeting specific receptor subtypes to elicit robust biological effects. [] This reinforces the significance of investigating 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid's interactions with different receptor subtypes within its target family.

Compound Description:

G1 is an agonist that selectively activates GPER1. [] Similar to the ERβ agonist DPN, G1 administration into the rACC elicited conditioned place avoidance in rodents, suggesting its involvement in pain-related aversion. []

Relevance:

G1's ability to induce pain-related aversion, like DPN, emphasizes the complex interplay between ERβ and GPER1 in pain perception. [] Though structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, G1's action underscores the potential for compounds targeting different receptor subtypes within a family to exert significant and diverse effects on biological processes.

4,4′,4′′-[4-Propyl-(1H)-pyrazole-1,3,5-triyl]-tris-phenol (PPT)

Compound Description:

PPT is a selective agonist for ERα. [] In studies on rat mesenteric microvessels, PPT caused vasodilation and a decrease in intracellular calcium concentration ([Ca2+]i), suggesting that ERα activation leads to vascular smooth muscle relaxation. [] This effect was comparable to the response elicited by 17β-estradiol, a natural estrogen that activates all ER subtypes. []

Relevance:

PPT's vasodilatory effect through ERα activation highlights the importance of understanding receptor subtype-specific actions within a receptor family. [] While PPT targets ERα, its comparison to 17β-estradiol, which activates all ER subtypes including ERβ, provides valuable context for interpreting the vascular effects of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid. [] Further investigation is needed to elucidate if 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid exhibits any selectivity for ER subtypes, and how such selectivity might translate to its effects on vascular function.

4-(1-Napthyl)3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

1-(5-Chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)urea (PNU-120596)

Compound Description:

PNU-120596 is a well-characterized type II PAM of the α7 nAChR. [] Like TQS, it potentiates agonist-induced α7 nAChR activation, leading to enhanced channel function. []

Relevance:

Although structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, PNU-120596's classification as a type II PAM, alongside TQS, underscores the potential for developing compounds with diverse structures that can allosterically modulate α7 nAChR activity. [] This emphasizes the need to investigate the specific binding site and mechanism of action of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid to determine its potential as a PAM and further explore its therapeutic applications.

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description:

GAT107 is a unique ago-PAM of the α7 nAChR. [] Unlike traditional PAMs that require the presence of an orthosteric agonist, GAT107 can directly activate the α7 nAChR in addition to potentiating agonist-induced responses. []

Properties

CAS Number

959539-83-4

Product Name

4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

IUPAC Name

4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Molecular Formula

C20H18ClNO2

Molecular Weight

339.82

InChI

InChI=1S/C20H18ClNO2/c1-11-5-10-16(21)17-14-3-2-4-15(14)19(22-18(11)17)12-6-8-13(9-7-12)20(23)24/h2-3,5-10,14-15,19,22H,4H2,1H3,(H,23,24)/t14-,15+,19+/m1/s1

InChI Key

JOGOJDAYENVHIR-VCBZYWHSSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.